molecular formula C17H29N7O2 B2840255 2-(3,5-Dimethylpiperidin-1-yl)-6-(4-ethylpiperazin-1-yl)-5-nitropyrimidin-4-amine CAS No. 575471-50-0

2-(3,5-Dimethylpiperidin-1-yl)-6-(4-ethylpiperazin-1-yl)-5-nitropyrimidin-4-amine

Cat. No. B2840255
CAS RN: 575471-50-0
M. Wt: 363.466
InChI Key: PYDKFBAWCRJPAD-UHFFFAOYSA-N
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Description

2-(3,5-Dimethylpiperidin-1-yl)-6-(4-ethylpiperazin-1-yl)-5-nitropyrimidin-4-amine is a useful research compound. Its molecular formula is C17H29N7O2 and its molecular weight is 363.466. The purity is usually 95%.
BenchChem offers high-quality 2-(3,5-Dimethylpiperidin-1-yl)-6-(4-ethylpiperazin-1-yl)-5-nitropyrimidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3,5-Dimethylpiperidin-1-yl)-6-(4-ethylpiperazin-1-yl)-5-nitropyrimidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Inhibition of Nitrosation by Steric Hindrance

This study explored the nitrosation of piperidine and related compounds, observing the reactivity sequence and interpreting results in terms of steric hindrance. It suggests a potential for blocking undesirable mechanisms of N-nitroso compound formation, which could be relevant for compounds with similar structures (González-Mancebo, S., et al., 1997).

Formation of Nitrosamines in Alkaline Conditions

This kinetic study on the nitrosation of secondary amines by nitroalkanes in a strongly basic medium provides insights into nucleophilic attacks and reaction mechanisms, which could inform the chemical handling of complex amines (Calle, E., et al., 1992).

Anticancer Activities of Novel Mannich Bases

Demonstrates the synthesis and evaluation of anticancer activities of novel Mannich bases, derived from hybridizing molecules starting from a compound similar in structure, indicating potential therapeutic applications (Demirci, S., & Demirbas, N., 2019).

Synthesis and Applications in Drug Solubility

Describes efforts to overcome the solubility challenges of drug-like compounds by forming salts, a method that could be applied to improve the solubility of complex chemical entities like the one (Machado, P., et al., 2013).

properties

IUPAC Name

2-(3,5-dimethylpiperidin-1-yl)-6-(4-ethylpiperazin-1-yl)-5-nitropyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29N7O2/c1-4-21-5-7-22(8-6-21)16-14(24(25)26)15(18)19-17(20-16)23-10-12(2)9-13(3)11-23/h12-13H,4-11H2,1-3H3,(H2,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYDKFBAWCRJPAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=NC(=NC(=C2[N+](=O)[O-])N)N3CC(CC(C3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29N7O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,5-Dimethylpiperidin-1-yl)-6-(4-ethylpiperazin-1-yl)-5-nitropyrimidin-4-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.